molecular formula C18H12F5N5O3 B10799397 Soluble epoxide hydrolase inhibitor

Soluble epoxide hydrolase inhibitor

Cat. No.: B10799397
M. Wt: 441.3 g/mol
InChI Key: ZXXHBMCIQXGVRD-UHFFFAOYSA-N
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Description

Soluble epoxide hydrolase inhibitors are a class of compounds that inhibit the enzyme soluble epoxide hydrolase. This enzyme is responsible for the metabolism of bioactive lipid signaling molecules, such as epoxyeicosatrienoic acids, into less active dihydroxyeicosatrienoic acids. By inhibiting soluble epoxide hydrolase, these compounds can increase the levels of epoxyeicosatrienoic acids, which have anti-inflammatory, analgesic, antihypertensive, and cardio-protective properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Soluble epoxide hydrolase inhibitors can be synthesized using various synthetic routes. One common approach involves the use of urea and amide-based architectures. These compounds are typically synthesized through multi-step reactions that involve the formation of key intermediates, followed by functional group modifications . Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods: Industrial production of soluble epoxide hydrolase inhibitors involves scaling up the synthetic routes used in laboratory settings. This typically requires optimization of reaction conditions to maximize efficiency and minimize costs. Industrial methods may also involve the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions: Soluble epoxide hydrolase inhibitors undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the inhibitors to enhance their potency and selectivity .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of soluble epoxide hydrolase inhibitors include organic solvents, acids, bases, and catalysts. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .

Major Products Formed: The major products formed from the reactions involving soluble epoxide hydrolase inhibitors are typically the desired inhibitors themselves, along with any by-products resulting from side reactions. These by-products are usually removed through purification processes such as chromatography and recrystallization .

Scientific Research Applications

Mechanism of Action

The mechanism of action of soluble epoxide hydrolase inhibitors involves the inhibition of the enzyme soluble epoxide hydrolase. This enzyme converts epoxyeicosatrienoic acids into less active dihydroxyeicosatrienoic acids. By inhibiting this enzyme, soluble epoxide hydrolase inhibitors increase the levels of epoxyeicosatrienoic acids, which exert anti-inflammatory, analgesic, antihypertensive, and cardio-protective effects . The molecular targets and pathways involved include the arachidonic acid pathway and the regulation of lipid signaling molecules .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H12F5N5O3

Molecular Weight

441.3 g/mol

IUPAC Name

N-[[4-cyano-2-(trifluoromethoxy)phenyl]methyl]-2-(2,2-difluoroethyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

InChI

InChI=1S/C18H12F5N5O3/c19-14(20)9-28-17(30)27-8-12(3-4-15(27)26-28)16(29)25-7-11-2-1-10(6-24)5-13(11)31-18(21,22)23/h1-5,8,14H,7,9H2,(H,25,29)

InChI Key

ZXXHBMCIQXGVRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)OC(F)(F)F)CNC(=O)C2=CN3C(=NN(C3=O)CC(F)F)C=C2

Origin of Product

United States

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